1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine
Overview
Description
1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine (CMPP) is a synthetic compound that is widely used in scientific research due to its unique properties. CMPP has been used in a variety of research applications, including studying the biochemical and physiological effects of compounds, and as a precursor in organic synthesis.
Scientific Research Applications
Antimicrobial and Anticancer Agents
- Pyrazole derivatives, including those related to "1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine," have been synthesized and evaluated for their antimicrobial and anticancer activities. Notably, certain compounds have exhibited higher anticancer activity compared to the reference drug doxorubicin, along with good to excellent antimicrobial properties (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).
Chemical Synthesis and Characterization
- The synthesis and characterization of novel pyrazolo[1,5-a]pyrimidine derivatives have shown promising biological activities, further highlighting the versatility of pyrazole-based compounds in medicinal chemistry (Xu Li-feng, 2011).
- Additionally, pyrazole compounds have been used in Palladium-catalyzed asymmetric allylic amination, showcasing their utility in stereocontrolled synthesis (A. Togni, Urs. Burckhardt, V. Gramlich, P. Pregosin, & R. Salzmann, 1996).
Bioactivities and Pharmacophore Identification
- Investigations into pyrazole derivatives have identified antitumor, antifungal, and antibacterial pharmacophore sites, underlining the chemical's potential in drug discovery and development for treating various diseases (A. Titi, M. Messali, Bakhet A Alqurashy, R. Touzani, Takuya Shiga, H. Oshio, M. Fettouhi, M. Rajabi, F. Almalki, & T. Ben Hadda, 2020).
Molecular Docking and Anticancer Evaluation
- Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives synthesized for targeting A549 lung cancer cells have shown inhibition in a dosage- and time-dependent manner. The structure-activity relationships indicate the significance of specific substituents for enhancing inhibitory effects, offering insights into the design of more effective anticancer drugs (Jin-hua Zhang, Chuandong Fan, Baoxiang Zhao, Dong-Soo Shin, Wen‐Liang Dong, Yong-Sheng Xie, & Jun-Ying Miao, 2008).
Synthesis of Heterocycles
- Efficient synthesis techniques have been developed for creating new pyrazolo[3,4-b]pyridine products, indicating the role of pyrazole-5-amine derivatives in generating N-fused heterocycles with potential biological applications (Aseyeh Ghaedi, G. Bardajee, A. Mirshokrayi, M. Mahdavi, A. Shafiee, & T. Akbarzadeh, 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing their function .
Mode of Action
It’s known that similar compounds can suppress certain biological responses by interacting with their targets .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Related compounds have been shown to exert various effects at the molecular and cellular levels .
Action Environment
It’s known that factors such as ph, temperature, and presence of other compounds can influence the action of similar compounds .
properties
IUPAC Name |
1-(2-chlorophenyl)-5-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-6-10(12)13-14(7)9-5-3-2-4-8(9)11/h2-6H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTAAGCNRMXMMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1248301-61-2 | |
Record name | 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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